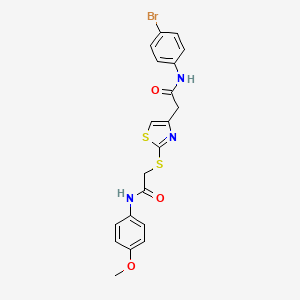![molecular formula C19H18N2O4 B2706484 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate CAS No. 955961-65-6](/img/structure/B2706484.png)
2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common alkyl group in organic chemistry . The compound also contains a carbonyl group, a phenyl group, and a furoate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The tert-butyl group would add some bulk to the molecule, and the furoate ester group would likely contribute to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the compound’s molecular structure .Applications De Recherche Scientifique
Cooperative Molecular Dimers and Chemical Synthesis
Research on pyrazole derivatives, including structures similar to 2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate, has highlighted their significance in forming cooperative molecular dimers through intermolecular hydrogen bonds. These dimers exhibit unique dimerization processes in solution, attributed to N–H···N hydrogen bonds, which have implications for understanding molecular interactions and synthesis processes. The study of these compounds offers insights into their dimerization behavior and potential applications in chemical synthesis and materials science (Zheng, Wang, & Fan, 2010).
Advanced Organic Synthesis Techniques
Pyrazole derivatives are key in advanced organic synthesis, providing pathways to synthesize multifunctional compounds. For example, the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids demonstrates the versatility of pyrazole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. These synthesis methods highlight the role of pyrazole derivatives in developing new materials and chemicals (Iminov et al., 2015).
Catalyst Development and CO2 Fixation
The use of bifunctional frustrated pyrazolylborane Lewis pairs in fixing carbon dioxide and other small molecules illustrates another research application of pyrazole derivatives. These studies contribute to the development of catalysts for environmental and industrial processes, particularly in carbon capture technologies and the synthesis of value-added products from CO2 (Theuergarten et al., 2012).
Liquid Crystalline Polymers and Material Science
Pyrazole-based compounds are instrumental in synthesizing mesogen-jacketed liquid crystalline polymers, showcasing the potential of these derivatives in creating advanced materials with specific optical and electronic properties. These materials have applications in displays, sensors, and other electronic devices, underscoring the importance of pyrazole derivatives in material science and engineering (Chai et al., 2007).
Coordination Chemistry and Sensing Applications
Pyrazole derivatives play a crucial role in coordination chemistry, forming complexes with metals that have applications in sensing, catalysis, and luminescence. The synthesis and coordination chemistry of these compounds provide a foundation for developing new materials and sensors, demonstrating the versatility and application breadth of pyrazole derivatives in scientific research (Halcrow, 2005).
Orientations Futures
Propriétés
IUPAC Name |
[2-(1-tert-butylpyrazole-4-carbonyl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-19(2,3)21-12-13(11-20-21)17(22)14-7-4-5-8-15(14)25-18(23)16-9-6-10-24-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYLTOCWROZZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)C(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(tert-butyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

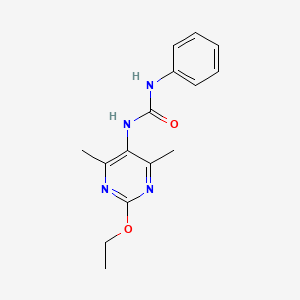
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2706404.png)



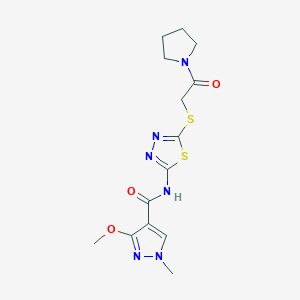
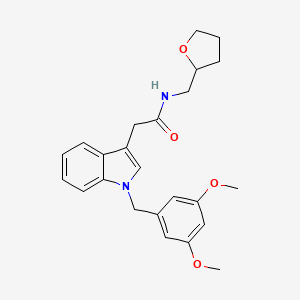
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2706412.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2706413.png)
![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B2706417.png)
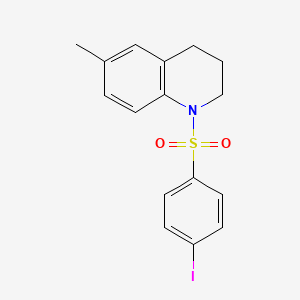
![2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol](/img/structure/B2706420.png)
